molecular formula C24H20BrN5O2S B11663921 N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11663921
M. Wt: 522.4 g/mol
InChI Key: AMZKTYSIDMAMRA-WGARJPEWSA-N
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Description

The compound N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as the target compound) is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The triazole moiety is further functionalized with a sulfanylacetohydrazide chain linked to a 5-bromo-2-hydroxybenzylidene group. Its molecular formula is C23H20BrN5O2S (calculated molecular weight: 530.46 g/mol), as inferred from structural analogs in the evidence . The synthesis typically involves condensation of hydrazide intermediates with substituted benzaldehydes under reflux conditions .

Properties

Molecular Formula

C24H20BrN5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20BrN5O2S/c1-16-7-9-17(10-8-16)23-28-29-24(30(23)20-5-3-2-4-6-20)33-15-22(32)27-26-14-18-13-19(25)11-12-21(18)31/h2-14,31H,15H2,1H3,(H,27,32)/b26-14-

InChI Key

AMZKTYSIDMAMRA-WGARJPEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=C(C=CC(=C4)Br)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The azomethine group (C=N) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is C24H20BrN5O2S, with a molecular weight of 522.42 g/mol. The compound features a complex structure that includes a triazole ring, which is known for its biological activity and stability under various conditions. The presence of bromine and sulfur atoms contributes to its unique reactivity and interaction with biological targets .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) cells. This effect is likely mediated through apoptosis induction or cell cycle arrest mechanisms. Molecular docking studies suggest strong interactions with specific cancer-related targets, indicating potential for further development as an anticancer agent .

Case Studies

Several case studies highlight the applications of this compound in research:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives against common pathogens. Results indicated that modifications to the triazole moiety significantly enhanced activity against resistant strains .
  • Cancer Cell Line Studies : In vitro assays showed that this compound exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting a potent anticancer effect .
  • Molecular Docking Studies : Computational analyses have provided insights into binding affinities and interaction modes with target proteins involved in cancer progression and microbial resistance mechanisms. These studies aid in rational drug design for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound is part of a broader family of 1,2,4-triazole-based hydrazides. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparisons
Compound ID Substituents on Triazole Core Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-(4-methylphenyl), 4-phenyl C23H20BrN5O2S 530.46 Bromo, hydroxy, sulfanyl, hydrazide
Analog 1 5-(4-bromophenyl), 4-(2-methyl-2-propenyl) C21H19Br2N5O2S 565.28 Bromo, hydroxy, sulfanyl, hydrazide
Analog 2 5-(4-toluidinomethyl), 4-allyl C22H24N6O2S 436.53 Allyl, toluidinomethyl, hydroxy
Analog 3 5-(1-methylbenzimidazol-2-yl), 4-(3-bromo-4-hydroxy-5-methoxyphenyl) C18H16BrN5O2S 454.32 Benzimidazole, methoxy, bromo

Key Observations :

  • However, Analog 1 has a second bromine atom, increasing its molecular weight by ~35 g/mol compared to the target compound.
  • Triazole Substituents : The 4-phenyl group in the target compound introduces steric bulk compared to the 4-allyl group in Analog 2 or the 2-methyl-2-propenyl group in Analog 1. This may influence binding interactions in biological systems.
  • Functional Group Diversity : Analog 3 replaces the triazole’s sulfanyl group with a benzimidazole ring, altering electronic properties and hydrogen-bonding capacity .
Spectral Data:
  • IR Spectroscopy : The target compound’s IR spectrum would show absorption bands for the hydrazide C=O (~1660 cm⁻¹) and O-H (~3200 cm⁻¹) groups. Analog 1, lacking a hydrazide, exhibits a C=S stretch at ~1250 cm⁻¹ .
  • NMR Spectroscopy: The target compound’s ¹H NMR spectrum (DMSO-d6) includes signals at δ 11.85 (s, NH) and 10.39 (s, OH), consistent with hydrazide and phenolic protons . Analog 3 shows distinct shifts for methoxy (δ ~3.80) and benzimidazole protons (δ ~7.50–8.20) .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are absent in the evidence, insights can be drawn from related compounds:

  • Antimicrobial Activity : Analog 2 derivatives with thiophene substituents exhibit moderate antimicrobial activity, attributed to the sulfanyl group’s role in membrane disruption .
  • Steric Effects : The 4-phenyl group in the target compound could hinder enzyme binding compared to smaller substituents (e.g., methyl or allyl) in analogs .

Biological Activity

N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. This article synthesizes current research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H21BrN4O2S
  • Molar Mass : 509.42 g/mol
  • Density : 1.45 g/cm³ (predicted)
  • pKa : 7.90 (predicted)

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • MCF-7 (breast cancer)

The compound demonstrated significant anti-proliferative effects at concentrations ranging from 1.52 to 6.31 μM, with selective toxicity towards cancer cells compared to normal breast cells (MCF-10A) .

Table 1: Inhibitory Effects Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Selectivity Ratio
N'-(5-bromo...)MDA-MB-2311.52 - 6.315.5 - 17.5
N'-(5-bromo...)MCF-7Not specifiedNot specified

The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells, evidenced by increased annexin V-FITC positive apoptotic cells . The compound's ability to inhibit carbonic anhydrase IX (CA IX) has been linked to its anticancer effects, as CA IX is often overexpressed in tumors and associated with poor prognosis.

Antimicrobial Activity

In addition to its anticancer properties, N'-(5-bromo...) exhibits antimicrobial effects. It has shown significant inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae

The compound displayed an inhibition rate of approximately 80.69% against S. aureus at a concentration of 50 μg/mL .

Table 2: Antimicrobial Efficacy

Bacterial StrainInhibition (%)Concentration (μg/mL)
Staphylococcus aureus80.6950
Klebsiella pneumoniae79.4650

Case Studies and Research Findings

A recent study synthesized several derivatives of similar compounds and tested them for biological activity. The most active derivative showed promising results in inducing apoptosis in breast cancer cell lines and inhibiting CA IX effectively .

Furthermore, molecular docking studies indicated favorable binding interactions between the compound and CA IX, suggesting a strong potential for development as a targeted cancer therapy .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including triazole ring formation via cyclization (e.g., using thiocarbazide precursors) and hydrazone condensation with 5-bromo-2-hydroxybenzaldehyde. Key parameters include:
  • Solvent choice : Ethanol or DMF for solubility and reactivity .
  • Catalyst use : Acidic (e.g., acetic acid) or basic conditions to drive condensation .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to isolate pure product .
  • Yield optimization : Reaction time (4–6 hours reflux) and stoichiometric ratios (1:1.2 hydrazide:aldehyde) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for hydrazone (–NH–N=CH–), triazole (C–S), and aromatic protons. Disappearance of aldehyde protons (~10 ppm) confirms condensation .
  • IR : Bands at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–S) .
  • HRMS : Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of Br or triazole moiety) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : UV-Vis kinetics for tyrosinase or COX-2 inhibition, comparing to standard inhibitors (e.g., kojic acid) .

Advanced Research Questions

Q. How do substituent variations on the triazole ring impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing 4-methylphenyl with pyridine or nitrophenyl groups). Key findings:
  • Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity but reduce solubility .
  • Bulkier substituents (e.g., cycloheptyl) may improve binding to hydrophobic enzyme pockets .
  • Table :
Substituent (R)LogPMIC (μg/mL)IC₅₀ (μM)
4-Methylphenyl3.212.545
4-Nitrophenyl2.86.25>100
Pyridin-3-yl1.92528
Data compiled from

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the hydrazone bond) causing splitting .
  • COSY/NOESY : Confirm spatial proximity of protons to assign stereochemistry .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Docking (AutoDock Vina) : Use crystal structures (PDB: 1T9K for tyrosinase) to simulate ligand-enzyme interactions. Key residues: His263 for triazole coordination .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
  • QSAR models : Train with descriptors (e.g., polar surface area, H-bond donors) to predict activity .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity results for structurally similar analogs?

  • Methodological Answer :
  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times (24 vs. 48 hours) .
  • Solubility limits : Poor aqueous solubility may lead to false negatives; use DMSO stocks ≤0.1% .
  • Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fraction) to compare degradation rates .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Triazole formationThiocarbazide, KOH, EtOH, reflux 6h65–70
Hydrazone coupling5-Bromo-2-hydroxybenzaldehyde, HCl, Δ80–85
PurificationColumn chromatography (CHCl₃:MeOH 9:1)95% purity

Q. Table 2: Comparative Bioactivity of Derivatives

Derivative StructureMIC (μg/mL)IC₅₀ (μM)LogP
Br → Cl substitution10.2383.0
–OH → –OCH₃ modification25.7622.5
Triazole → oxadiazole replacement>50>1001.8
Data from

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